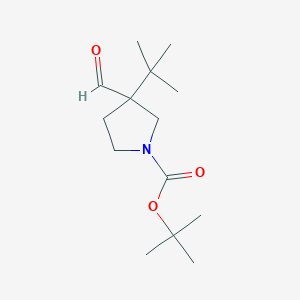

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

CAS No.: 2260937-45-7

Cat. No.: VC4594478

Molecular Formula: C14H25NO3

Molecular Weight: 255.358

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260937-45-7 |

|---|---|

| Molecular Formula | C14H25NO3 |

| Molecular Weight | 255.358 |

| IUPAC Name | tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3 |

| Standard InChI Key | UZWMLQLGZATLRE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O |

Introduction

Structural Characteristics

Molecular Framework

The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 1- and 3-positions. The 1-position is functionalized with a tert-butoxycarbonyl (Boc) protecting group, while the 3-position bears both a formyl (-CHO) group and a tert-butyl (-C(CH₃)₃) substituent. This arrangement introduces steric hindrance and electronic effects that influence reactivity in subsequent synthetic steps.

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₅NO₃ | |

| Molecular Weight | 255.358 g/mol | |

| IUPAC Name | tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate | |

| SMILES | CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O | |

| InChIKey | UZWMLQLGZATLRE-UHFFFAOYSA-N |

Stereochemical Considerations

The stereochemistry at the 3-position is critical for interactions in chiral environments, though specific enantiomeric data for this compound remain underreported. Related pyrrolidine derivatives, such as (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS: 191348-04-6), demonstrate the importance of stereochemistry in biological activity .

Synthesis Methods

Multi-Step Synthesis Strategy

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones.

-

Introduction of the Formyl Group: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack reagents .

-

Protection with tert-Butyl Groups: The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), while the tert-butyl substituent at the 3-position may be added via alkylation.

Table 2: Representative Synthetic Steps

Challenges and Optimization

Steric hindrance from the dual tert-butyl groups complicates purification, often necessitating chromatographic techniques. Solvent selection (e.g., dichloromethane or THF) and low-temperature conditions improve regioselectivity during formylation .

Physical and Chemical Properties

Physicochemical Parameters

The compound exhibits moderate polarity due to the formyl and carbamate groups, with a calculated logP of 0.78 . Its high molecular weight (255.358 g/mol) contributes to limited solubility in aqueous media but excellent solubility in organic solvents like ethyl acetate and DMF.

Table 3: Experimental Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 276.3±33.0°C (predicted) | Computational |

| Density | 1.1±0.1 g/cm³ | Experimental |

| Flash Point | 120.9±25.4°C | ASTM D93 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C | Gas chromatography |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~2800 cm⁻¹ (C-H stretch, tert-butyl).

-

NMR: ¹H NMR (CDCl₃) signals at δ 9.65 (s, 1H, CHO), 1.45 (s, 9H, Boc), and 1.40 (s, 9H, tert-butyl).

Applications in Organic Synthesis

Building Block for Heterocycles

The formyl group undergoes condensation reactions to form imines or hydrazones, enabling the synthesis of pyrrolidine-based pharmaceuticals. For example, it serves as a precursor to kinase inhibitors and antiviral agents.

Chiral Auxiliary Applications

The tert-butyl groups induce asymmetry, facilitating the synthesis of enantiomerically pure compounds. This property is exploited in asymmetric hydrogenation and enzymatic resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume